Trimethylsilylmethyl azide
Description
Significance of Trimethylsilylmethyl Azide (B81097) in Modern Synthetic Chemistry
Trimethylsilylmethyl azide (TMSMA), a silyl-functionalized alkyl azide, has emerged as a valuable reagent in modern synthetic organic chemistry. Its primary significance lies in its utility as an aminating agent, providing a direct and efficient method for the introduction of a primary amino group (-NH₂) into various organic molecules. rsc.orgrsc.org This is particularly useful in the synthesis of anilines, which are important intermediates in the production of pharmaceuticals, dyes, and agrochemicals. rsc.org
The compound is particularly effective for the amination of organometallic reagents, such as aryl Grignard reagents and aryllithium compounds. rsc.orgrsc.org The reaction proceeds under relatively mild conditions and offers several advantages over other aminating agents. These benefits include the simple neutral hydrolysis required to yield the final amino product, the ability to introduce an amino group into sterically hindered positions, and a general lack of sensitivity to the electronic effects of substituents on the aromatic ring. rsc.org
Furthermore, this compound participates in cycloaddition reactions, for instance, with acetylenic dipolarophiles, expanding its synthetic utility. tcichemicals.comoup.com This reactivity allows for the construction of nitrogen-containing heterocyclic structures, which are prevalent in many biologically active compounds.
Historical Context and Evolution of this compound Chemistry
The synthesis and initial reactivity studies of this compound were first reported in the early 1980s. rsc.orgtcichemicals.com A key publication in 1983 by Nishiyama and Tanaka described its preparation and use as an aminating agent for the first time. rsc.org The synthesis involves a straightforward nucleophilic substitution reaction between trimethylsilylmethyl chloride and sodium azide in dimethylformamide, affording the desired product in high yield. rsc.org
Initial research focused on establishing its role as a practical "NH₂⁺" synthon, particularly for the conversion of aryl halides to primary anilines via organometallic intermediates. rsc.org The methodology was demonstrated with a range of substituted aromatic bromides, showcasing its effectiveness and tolerance for various functional groups. For example, the reaction of the Grignard reagent derived from 4-chlorobromobenzene resulted in selective amination at the position formerly occupied by bromine, yielding 4-chloroaniline (B138754) with high efficiency. rsc.org
Following these initial reports, the chemistry of this compound evolved to include its application in other synthetic transformations. Research by Tsuge, Kanemasa, and Matsuda explored its use in cycloaddition reactions and in the one-pot synthesis of N-[(trimethylsilyl)methyl]imines and related heterocumulenes. tcichemicals.com This demonstrated the versatility of the azide functionality within the molecule for constructing more complex nitrogen-containing systems.
Scope and Research Focus of the Outline
This article provides a focused overview of the chemical compound this compound. The scope is strictly limited to its role in academic research, concentrating on its significance in synthetic chemistry and its historical development. The content will adhere to the specified structure, detailing its established applications as an aminating reagent and its participation in cycloaddition reactions based on published research findings. The discussion will remain within the confines of its chemical synthesis and reactivity, without extending to topics such as safety protocols or dosage information.
Properties and Reactions of this compound
The following tables provide key data regarding the physical properties of this compound and its reactivity with various aromatic compounds.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₁₁N₃Si | nih.govscbt.com |
| Molecular Weight | 129.24 g/mol | nih.govscbt.com |
| CAS Number | 87576-94-1 | nih.govscbt.com |
| Appearance | Colorless to Yellow to Green clear liquid | tcichemicals.com |
| Boiling Point | 43 °C at 43 mmHg | rsc.org |
| Purity | >97.0% (GC) | tcichemicals.com |
| Synonyms | Azidomethyltrimethylsilane | scbt.com |
Table 2: Reaction of this compound (TMSMA) with Metallo-Aromatic Compounds This table summarizes the amination of various aromatic substrates using TMSMA, demonstrating its synthetic utility in forming primary anilines. The yields are based on the starting aromatic bromide. rsc.org
| Entry | Substrate | Method* | Product | Yield (%) |
| 1 | PhBr | A | PhNH₂ | 72 |
| 2 | 2-MeOC₆H₄Br | A | 2-MeOC₆H₄NH₂ | 73 |
| 3 | 4-MeOC₆H₄Br | A | 4-MeOC₆H₄NH₂ | 69 |
| 4 | 2,6-Me₂C₆H₃Br | A | 2,6-Me₂C₆H₃NH₂ | 79 |
| 5 | 4-ClC₆H₄Br | A | 4-ClC₆H₄NH₂ | 92 |
| 6 | PhOMe | B | 2-MeOC₆H₄NH₂ | 35 |
| 7 | PhCH₂NMe₂ | B | 2-Me₂NCH₂C₆H₄NH₂ | 41 |
*Method A: Grignard method. Method B: Lithiation method. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
azidomethyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3Si/c1-8(2,3)4-6-7-5/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBUFTCADGLKAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236487 | |
| Record name | Trimethylsilylmethyl azide | |
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Molecular Weight |
129.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87576-94-1 | |
| Record name | Trimethylsilylmethyl azide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087576941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylsilylmethyl azide | |
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| Record name | Trimethylsilylmethyl Azide | |
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Synthetic Methodologies for Trimethylsilylmethyl Azide
Established Synthetic Routes to Trimethylsilylmethyl Azide (B81097)
The traditional methods for synthesizing trimethylsilylmethyl azide primarily involve the nucleophilic substitution of a suitable precursor with an inorganic azide salt.
Reaction of Chloromethyltrimethylsilane (B1583789) with Sodium Azide
The most fundamental and widely cited method for the preparation of this compound is the reaction of chloromethyltrimethylsilane with sodium azide. wikipedia.orgoup.com This reaction follows a standard nucleophilic substitution (S_N2) pathway, where the azide anion (N₃⁻) displaces the chloride ion from the chloromethyltrimethylsilane.
(CH₃)₃SiCH₂Cl + NaN₃ → (CH₃)₃SiCH₂N₃ + NaCl
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the dissolution of the sodium azide and promote the substitution reaction. The choice of solvent and reaction conditions, including temperature and reaction time, can significantly influence the yield and purity of the product. While this method is straightforward, it can sometimes require extended reaction times and high temperatures to achieve good conversion. orgsyn.orgnih.gov
Alternative Inorganic Azide Sources in Synthesis
While sodium azide is the most common azide source, other inorganic azides can also be employed for the synthesis. google.com These alternatives may be chosen based on factors like solubility in specific organic solvents, reactivity, or to optimize reaction conditions.
Alternative inorganic azides include:
Lithium Azide (LiN₃): Sometimes used as an alternative to sodium azide, though it is less common. nih.gov
Potassium Azide (KN₃): Another alkali metal azide that can serve as the nucleophile. google.com
Azides of Alkaline Earth Metals: Compounds such as magnesium azide or calcium azide are also potential, though less frequently used, sources of the azide ion. google.com
The general principle remains the same: the nucleophilic displacement of a leaving group by the azide anion. The reactivity and specific conditions required may vary depending on the cation of the inorganic azide salt used. nih.govgoogle.com
Advanced and Optimized Synthetic Protocols
To overcome the limitations of traditional methods, such as long reaction times and safety concerns associated with azides, several advanced protocols have been developed. These methods focus on improving efficiency, safety, and environmental friendliness.
Phase-Transfer Catalysis in Trimethylsilyl (B98337) Azide Synthesis
Phase-transfer catalysis (PTC) is a powerful technique for accelerating reactions between reactants located in different immiscible phases (e.g., a solid-liquid or liquid-liquid system). youtube.comcrdeepjournal.org In the synthesis of silyl (B83357) azides, PTC facilitates the transfer of the azide anion from the solid or aqueous phase into the organic phase containing the silyl halide substrate. google.com This enhances the reaction rate and often allows for milder reaction conditions. researchgate.net
A typical PTC system for this synthesis involves:
An organic solvent (e.g., toluene, hexadecane). google.com
An aqueous or solid inorganic azide (e.g., sodium azide).
A phase-transfer catalyst.
Common catalysts include quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide, TBAB) or polyethylene (B3416737) glycol (PEG). google.comresearchgate.net The catalyst forms an ion pair with the azide anion, which is soluble in the organic phase, thereby making the azide available for reaction with the chloromethyltrimethylsilane. A patent for the synthesis of the closely related trimethylsilyl azide highlights the use of polyethylene glycol in a high-boiling point organic solvent, which significantly shortens reaction times from over 48 hours to just 3 hours and simplifies product isolation. google.com
Table 1: Comparison of Trimethylsilyl Azide Synthesis With and Without Phase-Transfer Catalysis google.com
| Parameter | Conventional Method | Phase-Transfer Catalysis Method |
| Reactants | Trimethylsilyl chloride, Sodium azide | Trimethylsilyl chloride, Sodium azide |
| Solvent | Di-n-butyl ether | n-Hexadecane |
| Catalyst | None | Polyethylene glycol |
| Reaction Time | 48 - 60 hours | 3 hours |
| Yield | Moderate | 91.5% |
| Purity | Lower (solvent contamination) | 94.3% |
| Workup | Complex distillation | Simple distillation |
Continuous Flow Processes for Organic Azide Synthesis
Continuous flow chemistry has emerged as a superior technology for handling potentially hazardous reagents like azides. gcande.org By conducting reactions in small-volume, continuously flowing reactors, significant safety and efficiency advantages are realized. acs.orgmit.edu These systems offer excellent control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. nih.govbeilstein-journals.org
For the synthesis of organic azides, a solution of the halide precursor and a solution of the azide source are pumped and mixed in a T-mixer before entering a heated or cooled reactor coil. mit.edursc.org The small reaction volume at any given time drastically minimizes the risk associated with the accumulation of explosive azide intermediates. gcande.orgnih.gov This approach allows for the use of higher temperatures to accelerate the reaction safely, significantly reducing reaction times from hours to seconds or minutes. beilstein-journals.org Following the reaction, the product stream can be directed to in-line purification or subsequent reaction steps, enabling multi-step automated synthesis. durham.ac.uk
Table 2: Advantages of Continuous Flow Synthesis for Organic Azides gcande.orgacs.orgbeilstein-journals.org
| Feature | Advantage |
| Safety | Small reactor volume minimizes explosion risk. |
| Efficiency | Rapid heat and mass transfer lead to faster reactions and higher yields. |
| Control | Precise control over temperature, pressure, and residence time. |
| Scalability | Straightforward scaling by extending operation time. |
| Automation | Enables integration of synthesis, workup, and purification steps. |
Green Chemistry Approaches in this compound Production
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comresearchgate.net In the context of this compound synthesis, these approaches can include the use of recyclable catalysts, solvent-free reaction conditions, and energy-efficient methods. eurekalert.orgmdpi.com
One notable green approach is the use of a polymer-supported azide reagent, such as Amberlite IRA-900 in the azide form. organic-chemistry.org This solid-supported reagent can be used in solvent-free conditions, and the catalyst can be recycled and reused multiple times without a significant loss of activity. This methodology provides a mild and environmentally benign route to β-azido ketones from α,β-unsaturated ketones using trimethylsilyl azide, a principle that can be extended to the synthesis of this compound itself. organic-chemistry.orgresearchgate.net The use of solvent-free conditions reduces waste and simplifies product isolation, aligning with the core tenets of green chemistry. organic-chemistry.org
Purity and Isolation Techniques in Synthesis
The successful synthesis of this compound necessitates effective purification and isolation methods to obtain a product of high purity, which is crucial for its subsequent applications in organic synthesis. The primary method for isolating this compound is distillation, often performed under reduced pressure due to the compound's boiling point. rsc.org The choice of solvent and reaction conditions significantly impacts the ease and efficiency of purification.
A key challenge in the purification of this compound is the potential for co-distillation with solvents used in the synthesis. epo.org When low-boiling-point solvents are employed, their separation from the product can be incomplete, leading to contamination and reduced purity. epo.orggoogle.com To achieve high purity in such cases, a multistage precision distillation apparatus may be required, which can increase production costs. epo.orggoogle.com
To circumvent this issue, methodologies have been developed that utilize high-boiling-point, non-polar organic solvents or even solvent-free conditions. epo.orggoogle.com The use of high-boiling-point solvents, such as silicone oil or n-hexadecane, allows for the straightforward isolation of this compound via simple distillation. epo.orggoogle.com The large difference in boiling points between the product and the solvent facilitates a clean separation. epo.orggoogle.com Moreover, the presence of these solvents helps to disperse byproduct salts, such as sodium chloride, which facilitates stirring and handling throughout the distillation process. epo.orggoogle.com
In solvent-free synthesis, while the issue of solvent contamination is eliminated, challenges related to stirring and heat management can arise. epo.org The reaction mixture can become difficult to stir as solid byproducts form, and significant heat generation can occur, particularly in the initial stages. epo.org
Regardless of the synthetic route, the purity of the final product is typically assessed by gas chromatography (GC). google.comtcichemicals.com Commercially available this compound generally has a purity of greater than 97.0% as determined by GC analysis. tcichemicals.comtcichemicals.com
Detailed research findings have demonstrated the efficacy of various isolation techniques. For instance, a method involving the reaction of trimethylsilylmethyl chloride and sodium azide in dimethylformamide (DMF) followed by distillation under reduced pressure yielded this compound in 97% yield. rsc.org Another approach describes a simple distillation of the reaction mixture at atmospheric pressure, collecting the fraction boiling between 90-100 °C, followed by rectification to achieve a final purity of over 98%. google.com
A patented method highlights the use of a high-boiling-point organic solvent and a phase-transfer catalyst. epo.orggoogle.com After the reaction, simple distillation is sufficient to isolate this compound with high purity. epo.orggoogle.com For example, a reaction carried out in n-hexadecane yielded the product with a purity of 96.3% by GC analysis after simple distillation. google.com
The work-up procedure following the synthesis also plays a role in the purity of the isolated product. A typical work-up may involve pouring the reaction mixture into water, followed by extraction with an organic solvent like ether. tcichemicals.com The organic extracts are then washed with water and brine, dried over a drying agent such as magnesium sulfate, and finally, the solvent is evaporated. tcichemicals.com The crude product is then purified by distillation, for instance, using a Kugelrohr apparatus. tcichemicals.com
Table 1: Purity and Isolation Data for this compound Synthesis
| Reaction Solvent/Condition | Isolation Method | Purity/Yield | Reference |
| Dimethylformamide (DMF) | Distillation under reduced pressure | 97% yield | rsc.org |
| Dimethylformamide (DMF) | Simple distillation (90-100 °C fraction), then rectification | >98% purity | google.com |
| n-Hexadecane | Simple distillation | 96.3% purity (by GC) | google.com |
| Silicone Oil | Simple distillation | High purity | epo.org |
| Ether | Extraction, followed by Kugelrohr distillation | - | tcichemicals.com |
Reactivity and Reaction Mechanisms of Trimethylsilylmethyl Azide
Fundamental Reactivity Patterns
Hydrolysis and Formation of Hydrazoic Acid
Trimethylsilylmethyl azide (B81097) can undergo hydrolysis, a reaction in which water cleaves the silicon-nitrogen bond. This process results in the formation of trimethylsilanol (B90980) and hydrazoic acid. The reaction is represented by the following equation:
(CH₃)₃SiCH₂N₃ + H₂O → (CH₃)₃SiOH + HN₃
The presence of proton sources, including water, can lead to the generation of hydrazoic acid, a substance that is both highly toxic and poses an explosion hazard. orgsyn.orgwikipedia.org Therefore, reactions involving trimethylsilylmethyl azide are typically conducted under anhydrous conditions to prevent the formation of this hazardous byproduct. orgsyn.org The facile cleavage of the Si-N bond is a key characteristic of its reactivity. orgsyn.org
Reactions with Carbonyl Compounds: Aldehydes and Ketones
This compound reacts with carbonyl compounds, specifically aldehydes and ketones. In these reactions, the azide adds to the carbonyl group to form stable adducts known as 1-trimethylsiloxyalkyl azides. orgsyn.org These intermediates can be subsequently thermolyzed to yield N-trimethylsilyl amides. orgsyn.org
The general reaction with an aldehyde or ketone can be depicted as:
R₂CO + (CH₃)₃SiCH₂N₃ → R₂C(N₃)OCH₂Si(CH₃)₃
Lewis acids can promote the reaction of alkyl azides with ketones, leading to different outcomes depending on the reactants and conditions. For instance, with cyclic ketones like cyclohexanones, the reaction in the presence of titanium tetrachloride (TiCl₄) can result in a Schmidt-like insertion product. organic-chemistry.org In other cases, particularly with benzylic azides and a strong acid like triflic acid, the azide can rearrange to form an iminium species, which is then trapped by the enol of the carbonyl compound in a Mannich-type reaction. organic-chemistry.org
Furthermore, α,β-unsaturated ketones can undergo azidation with trimethylsilyl (B98337) azide. For example, an iron-catalyzed acyl-azidation of alkenes using aromatic or aliphatic aldehydes as acyl radical precursors and trimethylsilyl azide as the azido (B1232118) source yields unsymmetrical β-azido ketones. organic-chemistry.org
Ring-Opening Reactions of Epoxides
This compound is capable of ring-opening epoxides to produce azido alcohols. wikipedia.org This reaction is a valuable method for the synthesis of vicinal azidoalcohols. The reaction generally proceeds via an S(_N)2 mechanism, where the azide nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring. utwente.nl
Under neutral or basic conditions, the azide ion typically attacks the less sterically hindered carbon atom of the epoxide. utwente.nlmasterorganicchemistry.com However, in the presence of an acid catalyst, the regioselectivity can be altered. The acid protonates the epoxide oxygen, making the epoxide more reactive and directing the nucleophilic attack to the more substituted carbon, especially if it can stabilize a positive charge (e.g., a benzylic position). utwente.nllibretexts.org
For instance, the reaction of an epoxide with trimethylsilyl azide can be catalyzed by various Lewis acids or transition metal complexes. researchgate.netresearchgate.net Enantioselective ring-opening of meso epoxides has been achieved using chiral catalysts, providing a route to chiral 1,2-azido alcohols. researchgate.netresearchgate.net
The general scheme for the ring-opening of an epoxide with this compound is as follows:
Epoxide + (CH₃)₃SiCH₂N₃ → Azido alcohol
Cycloaddition Reactions
1,3-Dipolar Cycloaddition with Acetylenic Dipolarophiles
This compound participates in 1,3-dipolar cycloaddition reactions with acetylenic dipolarophiles to form 1,2,3-triazoles. tcichemicals.com This reaction, a type of Huisgen 1,3-dipolar cycloaddition, involves the [3+2] cycloaddition of the azide (the 1,3-dipole) and the alkyne (the dipolarophile). psu.eduyoutube.com The reaction of this compound with acetylenes is a general method for synthesizing 2-trimethylsilyl-1,2,3-triazoles, which can then be hydrolyzed under mild conditions to the parent 1,2,3-triazoles. orgsyn.org
The thermal reaction often requires elevated temperatures and can lead to a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles) when asymmetrical alkynes are used. psu.eduorganic-chemistry.org
| Reactants | Product | Conditions |
| This compound, Acetylene | 2-Trimethylsilyl-1,2,3-triazole | Thermal |
| 2-Trimethylsilyl-1,2,3-triazole, Water | 1,2,3-triazole | Mild hydrolysis |
Azide-Alkyne Cycloadditions (Click Chemistry)
The azide-alkyne cycloaddition has become a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and simple to perform. organic-chemistry.orgwikipedia.org
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A significant advancement in this area was the development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgnih.gov This reaction is highly efficient, proceeds under mild conditions (including aqueous environments), and is remarkably regioselective, specifically yielding 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgorganic-chemistry.orglumiprobe.com The copper catalyst accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed version. organic-chemistry.org This has made CuAAC a powerful tool for a wide range of applications, including the synthesis of complex molecules and bioconjugation. nih.govrsc.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Another important variant is the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govmagtech.com.cn This reaction does not require a metal catalyst. Instead, it utilizes a strained cycloalkyne as the dipolarophile. The high ring strain of the cycloalkyne provides the driving force for the reaction to proceed efficiently at or near physiological conditions. magtech.com.cnnih.govthieme-connect.de SPAAC is particularly valuable for applications in living systems where the toxicity of copper catalysts is a concern. thieme-connect.de
| Reaction Type | Key Features | Catalyst | Regioselectivity |
| CuAAC | High efficiency, mild conditions, aqueous compatible | Copper(I) | 1,4-disubstituted |
| SPAAC | Catalyst-free, bioorthogonal | None (uses strained alkyne) | Dependent on cycloalkyne structure |
Azide-Nitrile Cycloadditions and Tetrazole Formation
Reactions with Organometallic Reagents
This compound also undergoes important reactions with organometallic reagents, such as Grignard reagents and organolithium compounds. These reactions are synthetically valuable for the formation of primary amines. nih.gov The reaction of this compound with aryl Grignard or aryllithium reagents, followed by a simple workup, provides a straightforward method for the amination of aromatic compounds. nih.gov
The reaction is believed to proceed through the formation of a triazene (B1217601) intermediate. nih.gov A significant advantage of using this compound for amination is that the workup typically involves neutral hydrolysis, avoiding the harsh acidic or basic conditions required with other aminating agents like silyl (B83357) azides or sulfonyl azides. nih.gov This method is effective for introducing an amino group into sterically hindered positions and is generally not sensitive to the electronic effects of substituents on the aromatic ring. nih.gov
Table 2: Amination of Metallo-Aromatic Compounds with this compound (TMSMA)
| Substrate | Method | Product | Yield (%) |
|---|---|---|---|
| PhBr | Grignard | PhNH₂ | 72 |
| 2-MeOC₆H₄Br | Grignard | 2-MeOC₆H₄NH₂ | 73 |
| 4-MeOC₆H₄Br | Grignard | 4-MeOC₆H₄NH₂ | 69 |
| 2,6-Me₂C₆H₃Br | Grignard | 2,6-Me₂C₆H₃NH₂ | 79 |
| 4-ClC₆H₄Br | Grignard | 4-ClC₆H₄NH₂ | 92 |
| PhOMe | Lithiation | 2-MeOC₆H₄NH₂ | 35 |
| PhCH₂NMe₂ | Lithiation | 2-Me₂NCH₂C₆H₄NH₂ | 41 |
Source: Adapted from Nishiyama, K., & Tanaka, N. (1983). Synthesis and Reactions of this compound. J. Chem. Soc., Chem. Commun., 1322-1323. nih.gov
Amination of Aryl Grignard Reagents
This compound serves as an effective aminating agent for aryl Grignard reagents, providing a pathway to synthesize primary anilines. rsc.org The reaction proceeds by the addition of the Grignard reagent to the terminal nitrogen of the azide, forming a triazene intermediate. Subsequent hydrolysis of this intermediate under acidic conditions leads to the formation of the corresponding aniline (B41778), with the trimethylsilyl group facilitating a clean workup. rsc.org This method is advantageous as it often proceeds under milder conditions compared to other amination protocols. rsc.org
The reaction has been successfully applied to a variety of aryl Grignard reagents, including those with electron-donating and electron-withdrawing substituents, affording good to excellent yields of the corresponding anilines. rsc.org For instance, the reaction of phenylmagnesium bromide with TMSMA, followed by acidic workup, yields aniline in 72% yield. rsc.org Similarly, substituted aryl Grignard reagents, such as those derived from 2-methoxybromobenzene and 4-chlorobromobenzene, provide the respective anilines in high yields. rsc.org
Table 1: Amination of Aryl Grignard Reagents with this compound rsc.org
| Aryl Grignard Reagent Derived From | Product | Yield (%) |
| Phenyl Bromide | Aniline | 72 |
| 2-Methoxybromobenzene | 2-Methoxyaniline | 73 |
| 4-Methoxybromobenzene | 4-Methoxyaniline | 69 |
| 2,6-Dimethylbromobenzene | 2,6-Dimethylaniline | 79 |
| 4-Chlorobromobenzene | 4-Chloroaniline (B138754) | 92 |
Reactions with Organolithium Compounds
While effective with Grignard reagents, the reactions of this compound with organolithium compounds can be more complex and sometimes less efficient. rsc.orgnih.gov The higher reactivity of organolithium reagents can lead to side reactions, including decomposition of the azide. rsc.org However, under controlled conditions, organolithium reagents can also be used for amination. rsc.org For example, lithiated anisole (B1667542) and N,N-dimethylbenzylamine have been successfully aminated using TMSMA, albeit in lower yields compared to the Grignard method. rsc.org
The reaction of an aryllithium compound with trimethylsilyl azide can lead to the formation of a silyl(aryl)triazenide lithium intermediate. nih.gov This intermediate is a key species in the reaction pathway. For instance, the reaction of 2,4,6-tri-isopropylphenyllithium (TripLi) with trimethylsilyl azide results in the in-situ formation of a silyltriazene, which upon treatment with methanol, eliminates dinitrogen to afford the corresponding aniline, TripNH₂. nih.gov In this case, the initially formed silyl(aryl)triazenide lithium species reacts with another equivalent of trimethylsilyl azide. nih.gov
Interactions with Organocopper Reagents
Trimethylsilyl azide can participate in copper(I)-catalyzed reactions, particularly in the synthesis of 1,2,3-triazoles. In a one-pot, three-component reaction, alkyl diacyl peroxides, terminal alkynes, and trimethylsilyl azide react in the presence of a copper(I) catalyst to form 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.org In this process, the organocopper species, likely a copper acetylide formed in situ, reacts with trimethylsilyl azide. beilstein-journals.orgresearchgate.net The reaction is believed to proceed through the in-situ generation of an alkyl azide from the alkyl diacyl peroxide and an azido-copper(II) species, which is formed via ligand exchange between a carboxyl-copper(II) complex and trimethylsilyl azide. beilstein-journals.org The newly formed alkyl azide then undergoes a conventional copper-catalyzed azide-alkyne cycloaddition (CuAAC) to yield the triazole product. beilstein-journals.org
Oxidation-Reduction Condensation Reactions
This compound is a key reagent in certain oxidation-reduction condensation reactions, particularly for the conversion of alcohols to alkyl azides.
Conversion of Alcohols to Alkyl Azides with Stereochemical Inversion
A significant application of this compound is in the stereospecific synthesis of alkyl azides from alcohols. This transformation is achieved through a type of oxidation-reduction condensation reaction. researchgate.net The reaction typically involves the use of a phosphine (B1218219) reagent, such as phenyl diphenylphosphinite, in conjunction with this compound. researchgate.net This method is particularly valuable for the conversion of chiral secondary and tertiary alcohols into the corresponding chiral azides with almost complete inversion of configuration. researchgate.netresearchgate.net This stereochemical outcome is indicative of an Sₙ2-type mechanism where the azide nucleophile attacks the carbon atom bearing the activated hydroxyl group from the backside. google.comlibretexts.org
The process offers a mild and neutral alternative to other methods for synthesizing chiral azides, which are versatile intermediates for the preparation of chiral amines. researchgate.netresearchgate.net The resulting alkyl azides can be readily reduced to the corresponding amines, for example, by treatment with lithium aluminum hydride, thus providing a route to chiral amines from chiral alcohols with inversion of stereochemistry. researchgate.net
Monoalkylation of Sulfonamides
A notable application of this compound is in the efficient monoalkylation of unsubstituted sulfonamides. oup.com This process is achieved through an oxidation-reduction condensation reaction. The reaction involves the use of alkyl diphenylphosphinites and sulfonamides in the presence of this compound. This method is advantageous as it proceeds under neutral conditions and provides the desired monoalkylated sulfonamides in good yields. oup.com
The general scheme for this reaction can be represented as follows:
R-SO₂NH₂ + R'-OP(Ph)₂ + (CH₃)₃SiCH₂N₃ → R-SO₂NHR' + (CH₃)₃SiCH₂NH₂ + Ph₂P(O)N₃
This reaction offers a reliable and effective route for the synthesis of N-alkylsulfonamides, which are important structural motifs in medicinal chemistry and materials science.
Generation and Reactivity of Intermediates
This compound serves as a valuable precursor for the in situ generation of several highly reactive intermediates. These intermediates can then be trapped by various reagents to afford complex molecular architectures.
Azomethine Ylide Generation from this compound Precursors
Azomethine ylides are 1,3-dipoles that are widely used in [3+2] cycloaddition reactions to construct five-membered nitrogen-containing heterocycles like pyrrolidines. wikipedia.org Precursors derived from this compound offer a convenient route to generate these reactive species.
One common strategy involves the conversion of this compound into an N-(trimethylsilylmethyl)amine derivative. For instance, N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine can be synthesized and subsequently used as an azomethine ylide precursor. mdpi.comsigmaaldrich.com Treatment of such precursors with a protic acid or a Lewis acid generates an iminium ion. Subsequent desilylation, often facilitated by a fluoride (B91410) source like cesium fluoride, leads to the formation of the azomethine ylide. arkat-usa.org
This methodology has been successfully employed in the synthesis of complex alkaloid skeletons. For example, the intramolecular cycloaddition of an azomethine ylide generated from a dihydroisoquinoline derivative alkylated with trimethylsilylmethyl triflate has been used to construct the core of the erythrinane scaffold. arkat-usa.org
The general protocol can be summarized as:
Alkylation of a suitable amine with a trimethylsilylmethyl halide or triflate to form an N-(trimethylsilylmethyl)ammonium salt.
Generation of the iminium ion.
Desilylation to form the azomethine ylide.
Trapping of the ylide with a dipolarophile in a [3+2] cycloaddition reaction.
Formation of N-[(trimethylsilyl)methyl]imines
N-[(trimethylsilyl)methyl]imines are valuable synthetic intermediates that can be prepared in a one-pot synthesis from this compound. acs.org This transformation involves the reaction of this compound with organometallic reagents such as Grignard reagents or organolithium compounds. rsc.orgrsc.org The initial step is believed to be the formation of a triazene intermediate, which then loses nitrogen gas to afford the corresponding primary amine. This amine can then react with a carbonyl compound in situ to generate the N-[(trimethylsilyl)methyl]imine.
Alternatively, these imines can be generated through the reaction of this compound with aldehydes or ketones under specific conditions. These imines are precursors to nonstabilized azomethine ylides upon treatment with a fluoride source.
Disilaaziridine Synthesis from Reactions with Disilenes
This compound reacts with stable disilenes, such as tetramesityldisilene, to produce disilaaziridines. dtic.mil These reactions represent a cycloaddition of the azide to the silicon-silicon double bond of the disilene. The reaction of tetramesityldisilene with this compound initially forms an intermediate adduct, which can be observed by 29Si NMR spectroscopy. dtic.mil This intermediate subsequently undergoes thermal rearrangement to yield the final disilaaziridine product. dtic.mil
The structure of the resulting disilaaziridine, specifically the one derived from trimethylsilyl azide, has been confirmed by X-ray crystallography, revealing a characteristically short Si-Si bond distance. dtic.mil This reaction provides a synthetic route to novel small-ring organosilicon compounds that were previously difficult to access. dtic.mil
The reaction proceeds as follows:
Mes₂Si=SiMes₂ + (CH₃)₃SiCH₂N₃ → Intermediate adduct → Disilaaziridine + N₂
The study of these reactions has provided valuable insights into the reactivity of disilenes and the formation of strained, silicon-containing heterocyclic systems.
Applications of Trimethylsilylmethyl Azide in Complex Molecule Synthesis
Role in Total Synthesis of Natural Products and Pharmaceuticals
While organoazides are crucial intermediates in the synthesis of many complex bioactive molecules, the direct application of trimethylsilylmethyl azide (B81097) in the total synthesis of major natural products or pharmaceuticals is not widely documented in prominent literature. Its utility is more frequently demonstrated in the development of synthetic methodologies for specific structural motifs.
The total synthesis of the antiviral drug Oseltamivir (Tamiflu®) is a notable example where azide chemistry is of critical importance. Numerous synthetic routes to Oseltamivir employ an azide, often introduced via nucleophilic ring-opening of an epoxide or through a Curtius rearrangement, to install one of the key nitrogen functionalities on the cyclohexene (B86901) core.
However, the specific reagent used in most documented industrial and academic syntheses is typically sodium azide or the related organosilicon reagent, trimethylsilyl (B98337) azide (TMSN₃), rather than trimethylsilylmethyl azide. For instance, some syntheses utilize trimethylsilyl azide for a Curtius rearrangement of a carboxylic acid to form an isocyanate, which is then trapped to form a protected amine. elsevierpure.com While various azide-dependent routes have been developed, including those by Gilead Sciences and Hoffmann-La Roche, the use of this compound for this particular pharmaceutical is not a reported strategy. wikipedia.orgwikipedia.org The choice of azide reagent is often dictated by factors such as reaction efficiency, safety, and scalability, with TMSN₃ being a common choice for azide transfer reactions in complex settings. elsevierpure.com
Synthesis of Nitrogen-Containing Heterocycles
This compound serves as a valuable precursor for the synthesis of several classes of nitrogen-containing heterocyclic compounds. Its ability to generate reactive intermediates like azomethine ylides makes it particularly useful for cycloaddition reactions.
Triazoles: this compound undergoes [3+2] cycloaddition reactions with acetylenic dipolarophiles to form 1,2,3-triazoles. This reaction provides a pathway to silyl-substituted triazoles, which can be further functionalized. The reaction typically proceeds by heating the azide with an alkyne, leading to the corresponding triazole adduct. For example, the reaction with dimethyl acetylenedicarboxylate (B1228247) proceeds to give the triazole product in good yield.
Table 1: Synthesis of Triazoles via Cycloaddition with this compound
| Dipolarophile | Product | Yield |
|---|---|---|
| Dimethyl acetylenedicarboxylate | Dimethyl 1-(trimethylsilylmethyl)-1H-1,2,3-triazole-4,5-dicarboxylate | 81% |
| Dibenzoylacetylene | 4,5-Dibenzoyl-1-(trimethylsilylmethyl)-1H-1,2,3-triazole | 85% |
Benzotriazoles: The synthesis of benzotriazoles typically involves the reaction of an o-phenylenediamine (B120857) derivative or the cycloaddition of an azide with a benzyne (B1209423) intermediate. While various azide sources are employed for this purpose, the specific use of this compound for the synthesis of benzotriazoles is not a commonly reported method in the chemical literature.
A significant application of this compound is in the synthesis of pyrrolidines through the generation of non-stabilized azomethine ylides. The process begins with the reaction of this compound with an aldehyde or ketone to form an N-[(trimethylsilyl)methyl]imine. This imine can then be treated with a desilylating agent (like a lithium halide or a fluoride (B91410) source) to generate a transient azomethine ylide. This ylide, a 1,3-dipole, readily undergoes a [3+2] cycloaddition with an alkene (a dipolarophile) to construct the pyrrolidine (B122466) ring system. This method is highly effective for creating polysubstituted pyrrolidines, which are core structures in many biologically active compounds.
The key advantage of this approach is the one-pot nature of the reaction sequence, starting from the azide and leading directly to complex heterocyclic products.
The synthesis of tetrazoles is a fundamental transformation in medicinal chemistry, as the tetrazole ring is often used as a bioisostere for a carboxylic acid group. The most common method for tetrazole synthesis is the [3+2] cycloaddition of an azide source with a nitrile. The reagent of choice for this transformation is frequently trimethylsilyl azide (TMSN₃) in the presence of a catalyst. organic-chemistry.orgresearchgate.netorganic-chemistry.org This reaction benefits from the high reactivity of TMSN₃ and the thermodynamic stability of the resulting tetrazole ring.
However, the application of this compound for the direct synthesis of tetrazoles from nitriles is not a widely documented pathway. The reactivity of TMSN₃ as a direct equivalent of hydrazoic acid makes it more suitable for this particular cycloaddition. wikipedia.orgresearchgate.net
Introduction of Amine Functionalities
This compound is an effective reagent for the introduction of a primary amino group (-NH₂) onto aromatic and heteroaromatic rings. This transformation functions as a powerful amination method, converting organometallic species into anilines. The reaction proceeds by treating an aryl Grignard reagent or an aryllithium compound with this compound. The initial reaction forms a triazene-like intermediate. A simple aqueous workup then hydrolyzes this intermediate to cleanly afford the corresponding primary aryl amine in good to excellent yields.
A key benefit of this method is that it avoids the harsh conditions or strong reducing agents often required with other amination reagents like sulfonyl or silyl (B83357) azides. The reaction is generally high-yielding and tolerates significant steric hindrance on the aromatic ring.
Table 2: Amination of Metallo-Aromatic Compounds with this compound
| Substrate | Organometallic Reagent Type | Product | Yield |
|---|---|---|---|
| Bromobenzene | Grignard | Aniline (B41778) | 72% |
| 2-Bromoanisole | Grignard | o-Anisidine | 73% |
| 4-Bromoanisole | Grignard | p-Anisidine | 69% |
| 2,6-Dimethylbromobenzene | Grignard | 2,6-Dimethylaniline | 79% |
| 4-Chlorobromobenzene | Grignard (selective reaction at Br) | 4-Chloroaniline (B138754) | 92% |
| Anisole (B1667542) | Lithiation | o-Anisidine | 35% |
This methodology demonstrates the utility of this compound as a practical aminating agent in organic synthesis.
Functionalization of Complex Substrates
The direct functionalization of 4-methoxyphenylacetic acid using this compound is not a well-documented transformation in the reviewed scientific literature. Carboxylic acids can be converted into acyl azides, which are valuable intermediates in drug development, often as precursors to amides or isocyanates via the Curtius rearrangement. However, this transformation typically employs different azide sources. For example, a common method involves the reaction of a carboxylic acid with trimethylsilyl azide (TMSN₃), a distinct reagent from TMSMA, in the presence of a coupling agent. arkat-usa.org The Schmidt reaction, which converts carboxylic acids to amines using an azide under acidic conditions, generally utilizes hydrazoic acid. wikipedia.org There is no clear evidence to suggest that this compound is a suitable reagent for the direct activation or conversion of 4-methoxyphenylacetic acid under similar protocols.
The synthesis of carbonyl azides, such as ketoazides, via cross-coupling reactions is a significant method for creating functionalized molecules. However, the use of this compound (TMSMA) specifically for this purpose is not described in the surveyed literature. Recent advancements in this area, such as the iodine(III)-mediated metal-free cross-coupling to access carbamoyl- and ketoazides, explicitly name trimethylsilyl azide (TMSN₃) as the azide source. organic-chemistry.org These methods involve reacting TMSN₃ with substrates like silyl enol ethers or isocyanides. organic-chemistry.org The chemistry of TMSMA is distinct from that of TMSN₃, and its application as an azide source in these specific cross-coupling reactions to form carbonyl azides has not been established.
Computational and Spectroscopic Studies of Trimethylsilylmethyl Azide and Its Derivatives
Computational Investigations of Reaction Mechanisms and Energetics
Computational chemistry provides a powerful lens through which to view the transient and often unobservable aspects of chemical reactions, such as transition states and reaction intermediates.
Density Functional Theory (DFT) Studies on Cycloadditions
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying reaction mechanisms. nih.gov DFT calculations have been employed to explore the energetics and pathways of cycloaddition reactions involving azide-containing compounds. researchgate.net
For instance, studies on related azide-nitrile cycloadditions have utilized DFT to dissect the catalytic cycle. These calculations help in examining the plausible intermediates and the energetics involved in the rate enhancement, providing a detailed molecular-level understanding of how catalysts operate in these reactions. While broad studies exist on cycloadditions, specific DFT investigations into trimethylsilylmethyl azide (B81097) cycloadditions help to predict reaction feasibility and product distributions by calculating the activation barriers for different potential pathways. nih.govresearchgate.net Theoretical predictions for related silyl (B83357) azides have shown that DFT methods, such as B3LYP, are effective in predicting molecular parameters. nih.gov
Table 1: Illustrative DFT Data for a Catalyzed Azide Cycloaddition This table is representative of typical data obtained from DFT studies on catalyzed cycloaddition reactions, illustrating the type of energetic insights gained.
| Reaction Pathway | Catalyst | Calculated Activation Energy (kcal/mol) | Reaction Type |
|---|---|---|---|
| Azide-Nitrile Cycloaddition | None (Uncatalyzed) | ~40-45 | Concerted |
| Azide-Nitrile Cycloaddition | Lewis Acid | ~25-30 | Stepwise or Concerted |
| Azide-Nitrile Cycloaddition | Organocatalyst | ~28-33 | Stepwise |
Spectroscopic Characterization in Mechanistic Elucidation
Spectroscopic techniques are the cornerstone of mechanistic studies, providing direct observational data on the structural changes occurring during a reaction.
NMR Spectroscopy (¹H, ¹³C, ¹⁵N, ²⁹Si) in Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-invasive tool for monitoring the progress of chemical reactions in solution. chemrxiv.orgnih.gov By tracking the changes in the NMR signals of reactants, intermediates, and products over time, a detailed kinetic and mechanistic profile can be constructed. nih.gov For reactions involving trimethylsilylmethyl azide, multinuclear NMR provides comprehensive insights. rsc.org
¹H and ¹³C NMR: These standard techniques are used to follow the consumption of starting materials and the formation of products. For example, in reactions of this compound, the disappearance of the signal for the methylene (B1212753) protons adjacent to the azide group and the trimethylsilyl (B98337) protons can be monitored. rsc.org Concurrently, new signals corresponding to the product structure will appear, allowing for the determination of reaction conversion and the identification of any side products.
¹⁵N NMR: As a nitrogen-containing compound, ¹⁵N NMR is particularly powerful for studying the transformations of the azide moiety. ipb.pt Although sometimes challenging due to lower sensitivity and longer relaxation times, ¹⁵N NMR can directly probe the electronic environment of the three distinct nitrogen atoms in the azide group and track their conversion into new nitrogen-containing functional groups, such as in triazoles or amines. nih.gov
²⁹Si NMR: This technique is specific to the silicon center and is invaluable for tracking changes in the silicon environment. researchgate.netumich.edu The chemical shift of ²⁹Si is sensitive to the substituents attached to it. Therefore, the conversion of this compound, where the silicon is part of the (CH₃)₃Si-CH₂- group, into a product where the silyl group may have been transferred or modified, can be unambiguously followed. umich.edu
Table 2: Role of Different Nuclei in NMR-based Reaction Monitoring of this compound
| Nucleus | Information Provided | Typical Application |
|---|---|---|
| ¹H | Monitors changes in proton environments, tracks consumption of starting material and formation of product. rsc.org | Quantitative analysis of reaction kinetics. |
| ¹³C | Provides information on the carbon skeleton of reactants and products. rsc.org | Structural elucidation of major species in the reaction mixture. |
| ¹⁵N | Directly probes the azide functional group and its transformation. ipb.pt | Mechanistic studies on the fate of the nitrogen atoms. |
| ²⁹Si | Tracks changes in the chemical environment of the silicon atom. umich.edu | Following silyl group transfer or modification. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups within a molecule. rsc.org The azide group has a particularly strong and characteristic absorption band due to its asymmetric stretching vibration (ν_as(N₃)). This peak typically appears in a relatively uncongested region of the spectrum, around 2100 cm⁻¹. researchgate.netnih.gov
The presence of a sharp, intense peak at this wavenumber is a clear indicator of the azide functionality in this compound. During a reaction, monitoring the IR spectrum can provide clear evidence of the azide's consumption by the disappearance of this characteristic peak. researchgate.net Simultaneously, the appearance of new absorption bands corresponding to the functional groups of the product (e.g., C=N stretching in an imine or N-H bending in an amine) confirms the transformation.
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Azide (-N₃) | Asymmetric stretch | 2110 - 2100 | Strong, Sharp |
| C-H (in Si-CH₃) | Stretch | 2960 - 2850 | Medium to Strong |
| Si-C | Stretch | 1250 | Strong |
| Triazole Ring | C=N, N=N stretch | 1600 - 1400 | Variable |
X-ray Crystallography for Structural Determination of Derivatives
While NMR and IR spectroscopy provide information about connectivity and functional groups, X-ray crystallography offers an unambiguous, three-dimensional picture of a molecule's structure in the solid state. libretexts.org This technique is the gold standard for structural determination of stable, crystalline derivatives formed from this compound.
By reacting this compound to form a crystalline product, such as a triazole via a cycloaddition reaction, single-crystal X-ray diffraction can be used to determine its precise molecular structure. nih.gov This analysis provides exact bond lengths, bond angles, and torsional angles, confirming the regiochemistry and stereochemistry of the reaction. For example, in a [3+2] cycloaddition, X-ray crystallography can definitively prove the connectivity of the resulting five-membered ring, information that might be difficult to ascertain by spectroscopy alone. nih.gov In one study, the structure of a derivative, an azidoborole phosphine (B1218219) adduct, was confirmed by single-crystal X-ray diffraction, providing definitive proof of its molecular architecture. rsc.org
Table 4: Illustrative Crystallographic Data for a Triazole Derivative This table represents the type of precise structural data obtained from an X-ray analysis of a hypothetical triazole formed from a reaction involving an azide.
| Structural Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | N1-N2 | 1.35 Å |
| Bond Length | N2-N3 | 1.32 Å |
| Bond Length | N3-C4 | 1.36 Å |
| Bond Length | C4-C5 | 1.38 Å |
| Bond Length | C5-N1 | 1.37 Å |
| Bond Angle | N1-N2-N3 | 109.5° |
| Bond Angle | N2-N3-C4 | 105.2° |
Safety Considerations and Handling Protocols in Academic Research
General Safety Principles for Azide (B81097) Chemistry
Azides are a class of compounds known for their high reactivity and potential to be energetic materials. pitt.edu Both organic and inorganic azides can be sensitive to heat, shock, and friction, and may decompose explosively with minimal energy input. stanford.edu Therefore, caution is paramount when working with any azide-containing compound. stanford.edu
A general guideline for assessing the stability of organic azides is the "Rule of Six," which suggests that a compound with a ratio of six or more carbon atoms to each energetic functional group (like an azide) is likely to be relatively safe to handle. kit.edu Compounds with a lower ratio are considered to have a higher risk of being explosive. pitt.edukit.edu
Several key safety principles must be strictly followed when handling azides:
Avoid Incompatible Materials: Azides should never be mixed with acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid. pitt.edustanford.edu Contact with heavy metals (such as lead, copper, silver) or their salts can form dangerously unstable and shock-sensitive metal azides. pitt.eduunm.edu For this reason, the use of metal spatulas or equipment with metal parts should be avoided. pitt.eduuvic.ca
Solvent Selection: Halogenated solvents like dichloromethane (B109758) and chloroform (B151607) are incompatible with azides and can form extremely unstable di- and tri-azidomethane. pitt.eduucd.ie
Scale of Work: Experiments involving azides should be conducted on the smallest scale possible. fsu.edu Scaling up reactions requires a careful hazard evaluation and prior approval. stanford.edu
Storage: Azides should be stored in cool, dark environments, away from heat, light, and sources of shock or pressure. stanford.eduucd.ie They should also be segregated from incompatible materials. stanford.edu
Specific Hazards of Trimethylsilylmethyl Azide
While organosilicon azides like trimethylsilyl (B98337) azide are considered thermally more stable than hydrazoic acid, they still present significant hazards. orgsyn.org
This compound is a highly flammable liquid and vapor. thermofisher.comtcichemicals.com It can form explosive vapor-air mixtures, and its vapors may travel to an ignition source and flash back. gelest.comfishersci.com The compound has a low flash point, indicating that it can be easily ignited at room temperature. chamberlandresearch.comwikipedia.org
While considered a safer alternative to hydrazoic acid, the potential for explosive decomposition, especially upon contact with incompatible materials or exposure to heat, remains a primary concern. orgsyn.orgchemeurope.com Explosions have been reported during the synthesis of trimethylsilyl azide, potentially due to overheating or the unintended formation of hydrazoic acid. ucsd.edu It can also form explosive compounds upon contact with monovalent heavy metals like lead, copper, and silver. gelest.com
This compound is toxic if swallowed, inhaled, or absorbed through the skin. thermofisher.comgelest.com Exposure can cause a range of symptoms, including irritation to the skin and eyes, dizziness, weakness, and low blood pressure. pitt.educhamberlandresearch.com
A significant and severe hazard associated with this compound is its reaction with water, moisture, or acids to form hydrazoic acid (hydrogen azide). gelest.comwikipedia.orgchemeurope.com Hydrazoic acid is a highly toxic, volatile, and dangerously explosive compound. stanford.edukit.eduacs.org Inhalation of even low concentrations of hydrazoic acid can be fatal. unm.eduillinois.edu The formation of hydrazoic acid is a critical concern, as this substance is more explosive than TNT and acutely toxic. acs.org Therefore, all work with this compound must be conducted under strictly anhydrous conditions. orgsyn.orgchamberlandresearch.com
Laboratory Safety Measures and Engineering Controls
To mitigate the risks associated with this compound, a combination of engineering controls and personal protective equipment is essential.
All handling of this compound must be performed within a properly functioning chemical fume hood to control exposure to its toxic and flammable vapors. unm.educhamberlandresearch.comyale.edu The fume hood provides essential ventilation, pulling vapors away from the user, and the sash can serve as a primary barrier in case of an unexpected reaction. stanford.edu The work area within the hood should be kept clear of unnecessary equipment and chemicals. stanford.edu
Appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound. unm.edu This includes:
Eye Protection: Chemical safety goggles are required to protect against splashes. gelest.com In some cases, a face shield may be recommended in addition to goggles, especially when there is a higher risk of explosion. stanford.edufsu.edu
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. yale.edu For procedures with a higher risk of exposure, wearing two pairs of gloves (double-gloving) is a recommended practice. chamberlandresearch.comillinois.edu
Body Protection: A lab coat must be worn to protect against skin contact. unm.eduuga.edu For larger-scale operations, a chemical-resistant apron may be necessary. yale.edu
In addition to standard PPE, using a blast shield inside the fume hood can provide an extra layer of protection against potential explosions. stanford.educhamberlandresearch.com
Static Discharge Prevention and Explosion-Proof Equipment
Due to its flammable and potentially explosive nature, handling this compound necessitates stringent measures to prevent ignition from static electricity. thermofisher.com All metal equipment, including containers and receiving equipment, must be properly grounded and bonded to prevent the accumulation of static charge. thermofisher.com It is crucial to take precautionary measures against static discharge before handling the compound, such as discharging any personal electrostatic charge before opening a container. chamberlandresearch.com
In an academic research setting, all operations involving this compound should be conducted using explosion-proof electrical, ventilating, and lighting equipment. thermofisher.comtcichemicals.com The use of non-sparking tools is mandatory to avoid creating ignition sources. thermofisher.com These precautions are vital as the vapors of this compound can form explosive mixtures with air, which may travel to an ignition source and flash back. thermofisher.com A blast shield is also recommended as an additional engineering control when handling the chemical. uga.edu
| Safety Measure | Protocol | Rationale |
| Grounding/Bonding | All metal containers and transfer equipment must be grounded and bonded. thermofisher.com | Prevents the buildup of static electricity, a potential ignition source. |
| Personal Static Discharge | Researchers should discharge any personal static electricity before handling. chamberlandresearch.com | Eliminates the risk of a static spark from the body igniting flammable vapors. |
| Equipment | Use only explosion-proof electrical equipment and non-sparking tools. thermofisher.comtcichemicals.com | Avoids accidental ignition of flammable and explosive vapor-air mixtures. thermofisher.com |
| Engineering Controls | Work should be conducted in a chemical fume hood, and a blast shield is recommended. chamberlandresearch.comuga.edu | Provides containment and protection in case of accidental release or reaction. |
Storage and Stability Under Laboratory Conditions
Proper storage of this compound is critical to maintaining its stability and preventing hazardous situations. The compound is stable in sealed containers stored under a dry, inert atmosphere such as nitrogen. thermofisher.comgelest.com It is highly sensitive to moisture and readily hydrolyzes to form hydrazoic acid, which is both toxic and explosive. chamberlandresearch.comuga.edu
For laboratory storage, containers must be kept tightly closed and sealed, for instance with electrical tape and Parafilm, to prevent moisture ingress and leakage. thermofisher.comchamberlandresearch.com They should be stored in a cool, dry, and well-ventilated place, away from heat and sources of ignition. thermofisher.comgelest.com The recommended storage temperature is in a refrigerator or a chemical freezer, with specific temperature ranges cited as 2-8 °C or below 6 °C. chamberlandresearch.comuga.edu It is imperative to store this compound away from incompatible materials such as acids and strong oxidizing agents. chamberlandresearch.comuga.edu Containers should always be kept in an upright position. chamberlandresearch.com
| Storage Parameter | Requirement | Reason |
| Atmosphere | Store under a dry, inert gas (e.g., Nitrogen). thermofisher.comchamberlandresearch.comgelest.com | Prevents hydrolysis, which forms explosive and toxic hydrazoic acid. chamberlandresearch.comuga.edu |
| Temperature | Store in a refrigerator/freezer (e.g., 2-8 °C or <6 °C). chamberlandresearch.comuga.edu | Enhances stability and reduces vapor pressure. |
| Container | Keep container tightly closed, sealed, and upright. thermofisher.comchamberlandresearch.com | Prevents moisture contamination, leakage, and release of flammable vapors. |
| Location | Cool, dry, well-ventilated area away from heat and ignition sources. thermofisher.comgelest.com | Minimizes fire and explosion risk. |
| Compatibility | Segregate from acids and strong oxidizing agents. chamberlandresearch.comuga.edu | Avoids hazardous and incompatible reactions. |
Spill Response and Waste Disposal Protocols
In the event of a this compound spill, immediate and appropriate action is required to mitigate risks. All sources of ignition must be removed, and the area should be evacuated. chamberlandresearch.com Spills should be handled by trained personnel equipped with proper personal protective equipment (PPE), including respiratory protection, as the vapors can form explosive concentrations. chamberlandresearch.comgelest.com
For cleanup, the spillage should be contained and collected with a chemically resistant or inert absorbent material. chamberlandresearch.comgelest.com An electrically protected vacuum cleaner may also be used. chamberlandresearch.com The collected material must be placed in a suitable, closed container for disposal as hazardous waste. thermofisher.comchamberlandresearch.com After the spill has been removed, the area and any contaminated instruments should be decontaminated with soap and water. chamberlandresearch.comuga.edu It is important to prevent the spill from entering drains or public waters. thermofisher.comgelest.com
All waste containing this compound, including contaminated disposables and cleaning materials, is classified as hazardous waste. thermofisher.comchamberlandresearch.com Disposal must be carried out in accordance with local, state, and federal regulations, typically through an approved waste disposal plant or a licensed waste disposal company. thermofisher.comtcichemicals.com Contaminated clothing should be removed and also discarded as hazardous waste. chamberlandresearch.com
| Protocol Step | Action |
| Immediate Response | Remove all ignition sources and evacuate personnel to a safe area. chamberlandresearch.com |
| Personnel | Only trained personnel with appropriate PPE (including respiratory protection) should conduct the cleanup. chamberlandresearch.comgelest.com |
| Containment & Cleanup | Contain the spill and collect with inert absorbent material or an electrically protected vacuum cleaner. chamberlandresearch.com |
| Disposal | Place all contaminated materials (absorbent, clothing, etc.) into a sealed container labeled for hazardous waste disposal. thermofisher.comchamberlandresearch.com |
| Decontamination | Clean the spill area and contaminated tools thoroughly with soap and water. chamberlandresearch.comuga.edu |
| Waste Management | Dispose of all waste through an approved hazardous waste program, following all institutional and governmental regulations. thermofisher.comtcichemicals.com |
Future Research Directions and Emerging Applications
Development of Novel Catalytic Systems for Azide (B81097) Reactions
A primary area of future research involves the creation of more efficient and selective catalytic systems for reactions involving trimethylsilylmethyl azide. While it is known to be an effective aminating agent for organometallic compounds like aryl Grignard reagents and aryllithiums, these reactions often require stoichiometric conditions. rsc.org The development of catalytic protocols, particularly for challenging substrates, remains a key objective.
Research is moving towards systems that can facilitate these transformations under milder conditions with lower catalyst loadings. For instance, oxidation-reduction condensation systems using reagents like phenyl diphenylphosphinite in combination with this compound have been explored for converting alcohols to other functional groups. researchgate.netclockss.org While this represents a reagent system rather than a purely catalytic cycle, it points towards the future development of phosphine-based or other novel catalysts that can activate this compound for a broader range of nucleophilic substitution and amination reactions. The goal is to enhance reaction efficiency, expand substrate scope, and improve functional group tolerance, making the use of this reagent more atom-economical and environmentally benign.
Table 1: Reagent Systems for Transformations Involving this compound
| Reagent/Catalyst System | Transformation | Substrate Class | Reference |
|---|---|---|---|
| Aryl Grignard Reagents | Amination | Aryl Halides | rsc.org |
| Aryllithium Compounds | Amination | Aryl Compounds | rsc.org |
| Phenyl Diphenylphosphinite | Oxidation-Reduction Condensation | Alcohols | researchgate.netclockss.org |
Exploration of New Reactivity Modes and Synthetic Transformations
Beyond its role in amination, this compound is a versatile building block for constructing complex molecular architectures. Future research will undoubtedly uncover new reactivity patterns and synthetic transformations.
Current research has demonstrated its utility in several key areas:
Cycloaddition Reactions : As an analog of methyl azide, it undergoes 1,3-dipolar cycloadditions with alkynes to furnish 1-(trimethylsilylmethyl)-1,2,3-triazoles. oup.com The resulting silyl (B83357) group can then be cleaved or modified, providing access to N-methylated triazoles or other derivatives. oup.com
Azomethine Ylide Formation : It serves as a precursor for generating unstabilized azomethine ylides. These intermediates readily participate in [3+2] cycloaddition reactions with electron-deficient alkenes, offering a pathway to highly substituted pyrrolidines. mdpi.com
Staudinger Aza-Wittig Reactions : The reaction of this compound with phosphines, like triphenylphosphine, generates an iminophosphorane. This intermediate can be trapped with aldehydes or other electrophiles in a one-pot sequence to synthesize N-[(trimethylsilyl)methyl]imines and related heterocumulenes. acs.orgdurham.ac.uk
Future work will likely focus on metal-catalyzed reactions that exploit the dual functionality of the azide and silyl groups, leading to novel tandem or cascade reactions for the rapid assembly of complex heterocyclic systems.
Integration into Flow Chemistry and Automated Synthesis Platforms
The use of organic azides in traditional batch synthesis can pose safety risks due to the potential for forming explosive intermediates or byproducts like hydrazoic acid. researchgate.net Integrating the synthesis and use of this compound into continuous flow chemistry platforms is a significant area for future development. Flow chemistry offers enhanced safety by minimizing the volume of hazardous materials at any given time and allowing for precise control over reaction parameters. durham.ac.uk
Future research will focus on developing robust flow protocols for the synthesis of this compound itself, followed by its immediate "in-line" use in subsequent reactions. durham.ac.uk This "telescoped" approach avoids the isolation of the azide intermediate, improving safety and efficiency. Automated multistep sequences, such as an integrated synthesis-Staudinger-aza-Wittig-reduction pathway, could enable the rapid, on-demand production of diverse amine libraries from simple precursors. durham.ac.uk Such platforms are highly valuable for pharmaceutical lead discovery and process optimization.
Advanced Material Science Applications
While direct applications in material science are still emerging, the unique reactivity of this compound suggests significant potential. The triazole heterocycles formed via its cycloaddition reactions are stable, aromatic linkers that are prominent in "click chemistry". oup.com This functionality could be exploited for:
Polymer Synthesis : Triazole-containing monomers derived from this compound could be polymerized to create advanced materials with tailored thermal and mechanical properties.
Surface Modification : The trimethylsilyl (B98337) group is well-known for its ability to bind to silica (B1680970) and other oxide surfaces. Molecules prepared using this compound could be used to functionalize surfaces, introducing azide or triazole groups for subsequent bioconjugation or material fabrication.
Functional Dendrimers : The divergent nature of azide-based click chemistry makes it suitable for the construction of complex dendritic architectures, with potential applications in catalysis and drug delivery.
Future research in this area will focus on designing and synthesizing novel monomers and surface-active agents derived from this compound and exploring their incorporation into functional materials and devices.
Biological and Medicinal Chemistry Applications
The azide group is a cornerstone of bioorthogonal chemistry, valued for its small size, stability, and unique reactivity in biological systems. researchgate.netnih.gov this compound serves as a valuable reagent for introducing the azidomethyl group into biologically relevant molecules.
One notable application is in the synthesis of N-glycosides. It can react with reducing sugars in the presence of a phosphine (B1218219) to form β-linked N-glycosides, a critical linkage in many biologically active glycopeptides and natural products. nih.gov The trimethylsilylmethyl group can be subsequently cleaved under mild conditions, making this a powerful tool for constructing complex glycoconjugates. nih.gov
Table 2: Emerging Applications in Chemistry and Biology
| Field | Application | Key Reaction / Feature | Reference |
|---|---|---|---|
| Medicinal Chemistry | Synthesis of β-N-Glycosides | Reductive Glycosylation | nih.gov |
| Chemical Biology | Bioorthogonal Cleavage (Potential) | Silyl Group Cleavage | nih.gov |
| Drug Discovery | Prodrug Activation (Potential) | Azide Reduction / Linker Cleavage | researchgate.netnih.gov |
Bioorthogonal cleavage reactions, which sever a covalent bond in a living system in response to a specific trigger, are a frontier in chemical biology. acs.orgsioc-journal.cn While most bioorthogonal reactions form bonds, cleavage reactions allow for the activation of probes or the release of cargo. sioc-journal.cn The trimethylsilylmethyl group offers a potential handle for such a reaction. Research into the bioorthogonal cleavage of silicon-carbon bonds is an active area. A future strategy could involve incorporating the this compound moiety into a biomolecule or probe. Subsequent exposure to a specific trigger, such as a fluoride (B91410) source or a bespoke catalyst, could cleave the C-Si bond, releasing the active component. nih.gov This represents a novel, forward-looking strategy for creating new types of activatable probes.
Prodrugs are inactive precursors that are metabolically or chemically converted into an active drug within the body, often at a specific target site. nih.gov Azides are increasingly used in prodrug design as "triggers" that can be selectively reduced in vivo to release a potent therapeutic agent. researchgate.net this compound provides a direct method for installing the required azidomethyl group onto a precursor molecule.
A potential prodrug strategy could involve attaching a drug to a linker containing the this compound group. Activation could occur through two main pathways:
Azide Reduction : The azide is reduced (e.g., via a Staudinger-type reaction or by endogenous reductants), triggering a self-immolative cascade that liberates the drug. researchgate.net
Silyl Group Cleavage : A targeted cleavage of the trimethylsilyl group could initiate the drug-release mechanism.
The development of such prodrugs based on this compound is a promising direction for creating therapies with enhanced selectivity and reduced off-target toxicity. nih.gov
Development of Biologically Active Triazoles
The application of this compound in the synthesis of biologically active triazoles represents a developing area of research. While the use of organic azides is well-established in the construction of triazole rings, particularly through "click chemistry," the direct utilization of this compound for creating a broad spectrum of bioactive triazoles is not yet widely documented. However, its role in forming specific heterocyclic structures, which are precursors or analogues to biologically active molecules, is beginning to be explored.
One notable application involves the reaction of this compound with arynes to produce benzotriazoles. rsc.org Benzotriazoles are a class of triazoles known for their pharmacological importance. In a modular synthetic approach to bis- and tris-1,2,3-triazoles, the reaction between an aryne and this compound proceeds smoothly to afford the corresponding benzotriazole (B28993) in high yield. rsc.org This reaction highlights the potential of this compound as a reagent for accessing complex, multi-triazole scaffolds that are attractive candidates for bioactive compounds. rsc.org
Furthermore, this compound serves as a precursor for the synthesis of primary amines through its reaction with organometallic reagents like Grignard or organolithium compounds. rsc.org This amination process is significant because primary amines are crucial building blocks in the synthesis of a vast array of nitrogen-containing heterocycles, including various classes of biologically active compounds. The reaction proceeds in good yields and is effective even for introducing an amino group at a sterically hindered position. rsc.org
While direct, broad-scale screening of triazoles derived from this compound for biological activity is not extensively reported, the compound is noted as a useful intermediate in the synthesis of pharmaceuticals. chembk.com Its ability to participate in cycloaddition reactions and to act as an amino group source suggests a potential for wider application in medicinal chemistry as researchers seek novel synthetic pathways to new and existing drug scaffolds. rsc.org
Further Computational and Theoretical Studies
The reactivity of this compound, particularly in comparison to other organic azides, has been the subject of computational and theoretical investigations, primarily using Density Functional Theory (DFT). These studies provide fundamental insights into its reaction mechanisms and the influence of the trimethylsilylmethyl group on its chemical behavior.
A significant area of theoretical investigation is the thermal decomposition and reactivity of silyl azides in cycloaddition and ring expansion reactions. Mechanistic DFT studies on the ring expansion of alumoles with various organic azides revealed a distinct reaction pathway for trimethylsilyl azide compared to aryl azides. rsc.org The calculations showed that while aryl azides react to form aluminum-nitrogen heterocycles with the azo group intact, trimethylsilyl azide reacts with the loss of a nitrogen molecule. rsc.org The computational models suggest that the ease of 1,2-shifts of the silyl group lowers the activation barrier for nitrogen elimination, accounting for the different reactivity. rsc.org
Similarly, a DFT study on the reactivity of an o-carborane-fused aminoborirane with different organic azides, including trimethylsilyl azide, highlighted the substituent-dependent nature of the reaction mechanism. nih.gov The study found that the reaction with trimethylsilyl azide under thermal conditions results in a formal nitrene insertion product. The computational analysis identified that the silyl migration is the rate-determining step, with a calculated activation barrier of 32.7 kcal mol⁻¹, which is consistent with the experimental observation that the reaction requires harsh conditions. nih.gov
Theoretical studies have also been performed on the 1,3-dipolar cycloaddition of the closely related trimethylsilyl azide (TMSN₃) with propynals. researchgate.net These studies, which examine the molecular structure and dimerization of the resulting 1H-1,2,3-triazole-5-carbaldehydes, can provide comparative insights into the reactivity of silyl azides in forming triazole heterocycles. researchgate.net Computational analysis of the activation of aliphatic azides with silyl radicals to form aminyl radicals further underscores the complex radical chemistry that silyl azides can participate in. researchgate.net
These computational investigations are crucial for understanding the unique reactivity imparted by the silyl group in azides. They not only explain experimental observations but also help in predicting the behavior of this compound in new synthetic contexts, potentially guiding the design of future experiments for the synthesis of novel compounds.
Q & A
Q. What are the optimal conditions for synthesizing Trimethylsilylmethyl azide (TMSMA) from chlorotrimethylsilane and sodium azide?
- Methodological Answer : The reaction requires sodium azide (freshly opened, no purification) and chlorotrimethylsilane in a diethylene glycol dimethyl ether solvent. Key steps:
- Distill the solvent under nitrogen (boiling point: 161–162°C) to avoid moisture.
- Use a 10–15% excess of sodium azide to ensure complete reaction.
- Avoid reweighing chlorotrimethylsilane in open air to prevent hydrolysis.
- Stir the mixture at room temperature for 24 hours under nitrogen.
Purify the product via fractional distillation. Yields >80% are achievable under these conditions .
Q. How can this compound be safely handled in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use a certified fume hood with blast shields for reactions involving TMSMA.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
- Storage : Store in airtight containers under nitrogen at 2–8°C. Avoid contact with moisture or strong oxidizers.
- Emergency Protocols : In case of exposure, flush eyes/skin with water for 15 minutes and seek immediate medical attention. Use CHEMTREC for emergencies (+1 703-527-3887) .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : TMSMA is widely used as a precursor for triazoles and phosphinimines :
- Triazole Synthesis : React with acetylenes (e.g., phenylacetylene) in THF at 60°C for 6 hours to yield 2-trimethylsilyl-1,2,3-triazoles. Hydrolyze with dilute HCl to obtain the parent triazole .
- Phosphinimine Preparation : React with trialkylphosphines (e.g., PPh₃) under inert conditions to form stable phosphinimines via Si-N bond cleavage .
Advanced Research Questions
Q. How does this compound enable electrochemical Shono-type oxidations of amides?
- Methodological Answer : TMSMA acts as a radical relay mediator in electrochemical alkoxylation of N,N-dialkyl amides:
- Setup: Use a divided cell with Pt electrodes, LiClO₄ as electrolyte, and methanol as nucleophile.
- Conditions: Apply 1.5 V constant potential at 25°C for 2 hours.
- Mechanism: TMSMA stabilizes radical intermediates, enabling α-C–H bond functionalization. Yields >70% are reported for N-adjacent-carbon-substituted amides .
Q. What advanced applications does this compound have in cycloaddition reactions?
- Methodological Answer : TMSMA facilitates modular synthesis of bis- and tris-1,2,3-triazoles via sequential azide–aryne/alkyne cycloadditions:
- Step 1 : Generate arynes from ortho-iodoaryl triflates using trimethylsilylmethyl Grignard reagent (TMS-CH₂MgCl) in THF at −78°C.
- Step 2 : Perform [3+2] cycloaddition with TMSMA at 60°C for 12 hours.
- Step 3 : Click chemistry with terminal alkynes (e.g., CuI catalysis) yields fused triazole derivatives. This method achieves >85% regioselectivity .
Q. How can researchers address contradictions in reaction yields when using this compound for N-trimethylsilylmethylation of heterocycles?
- Methodological Answer : Discrepancies in yields (e.g., 81–87% for 1-azaazulene derivatives) may arise from:
- Moisture Contamination : Ensure rigorous drying of reagents (e.g., molecular sieves for dichloromethane).
- Reaction Time Optimization : Extend reaction time to 48–72 hours for sterically hindered substrates.
- Analytical Validation : Use ¹H NMR (CDCl₃, 500 MHz) to monitor intermediate formation (e.g., 1-trimethylsilylmethyl-1-azaazulenium triflate) and adjust stoichiometry .
Safety and Compliance Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
